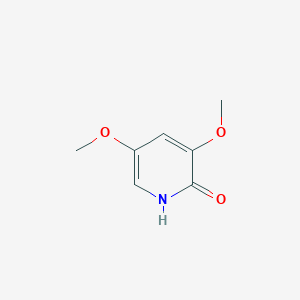

3,5-Dimethoxypyridin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

62566-57-8 |

|---|---|

Molecular Formula |

C7H9NO3 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

3,5-dimethoxy-1H-pyridin-2-one |

InChI |

InChI=1S/C7H9NO3/c1-10-5-3-6(11-2)7(9)8-4-5/h3-4H,1-2H3,(H,8,9) |

InChI Key |

PDGLJJKXJJSVSY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CNC1=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Synthesis of 3,5 Dimethoxypyridin 2 1h One

Retrosynthetic Analysis and Strategic Disconnections for 3,5-Dimethoxypyridin-2(1H)-one

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, a primary disconnection can be made at the C-O and C-N bonds of the pyridinone core. This suggests that the ring can be constructed from a suitably substituted acyclic precursor.

A common strategy for pyridinone synthesis involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amine. In the case of this compound, this could involve a precursor with the required methoxy (B1213986) groups already in place. Another key disconnection is the introduction of the methoxy groups onto a pre-existing pyridinone or pyridine (B92270) ring. This can be achieved through nucleophilic aromatic substitution or other functional group interconversions. For instance, a dihydroxypyridine could be a key intermediate, with subsequent O-methylation to yield the target compound.

Established Synthetic Routes to this compound

Several synthetic routes have been established for the preparation of this compound and its derivatives, ranging from multi-step sequences to more convergent approaches.

Multi-step syntheses often begin with simple, inexpensive starting materials. A plausible route to this compound could start from a readily available dihydroxypyridine derivative. For example, a synthetic sequence might involve the following conceptual steps:

Ring Formation: Construction of a substituted pyridine or pyridinone ring from acyclic precursors.

Functionalization: Introduction of hydroxyl or other functional groups at the 3 and 5 positions.

Methylation: O-methylation of the hydroxyl groups to afford the final dimethoxy product.

A documented synthesis of a related compound, 5-bromo-2,3-dimethoxypyridine, was achieved from 5-bromo-3-hydroxypyridin-2(1H)-one. osti.gov This highlights a strategy where a functionalized pyridinone is used as a scaffold for further modifications.

Convergent synthesis involves the separate preparation of fragments of the molecule, which are then joined together at a late stage. For a molecule like this compound, a convergent approach is less common for the core structure but can be employed in the synthesis of more complex derivatives.

Divergent synthesis, on the other hand, is a powerful strategy where a common intermediate is used to generate a library of related compounds. For instance, a patent describes the synthesis of 4-bromo-5-methoxypyridin-2(1H)-one from 4-bromo-2,5-dimethoxypyridine. google.comgoogle.com This intermediate can then be used in various coupling reactions to produce a range of substituted pyridinones. This approach is highly valuable in drug discovery for exploring structure-activity relationships.

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve high selectivity and efficiency. While specific chemoenzymatic routes to this compound are not extensively documented in the literature, the principles of this methodology can be applied. For example, enzymes like lipases could be used for the selective acylation or deacylation of hydroxylated pyridinone precursors. nih.gov Furthermore, monooxygenases have been engineered for the biocatalytic sulfoxidation of prazole compounds, which share a substituted pyridine core, demonstrating the potential for enzymatic modifications of such heterocyclic systems. google.com The synthesis of various natural products and intermediates often employs chemoenzymatic strategies to construct complex molecular architectures. nih.gov

Emerging and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of sustainable and efficient methods, often employing catalysis to minimize waste and energy consumption.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted aromatic and heteroaromatic compounds. Palladium-catalyzed borylation, followed by a Suzuki-Miyaura cross-coupling, is a versatile method for introducing substituents onto a pyridine ring. nih.govorganic-chemistry.org Patents describe the palladium-catalyzed borylation of a brominated pyridinone derivative to install a pinacol (B44631) boronic ester. google.comgoogle.com This borylated intermediate can then be coupled with various partners to create diverse derivatives. google.comgoogle.com

Rhodium-catalyzed C-H borylation has also been developed for the selective functionalization of 2-pyridones, offering a direct method for introducing a boron moiety that can be further elaborated. acs.org These catalytic methods represent a more atom-economical and sustainable approach compared to traditional multi-step syntheses.

Table of Synthetic Approaches

| Methodology | Key Features | Example Precursors/Reagents | Reference |

|---|---|---|---|

| Multi-Step Synthesis | Sequential construction and functionalization | Dihydroxypyridines, Methylating agents | osti.gov |

| Divergent Synthesis | Common intermediate for library synthesis | 4-Bromo-5-methoxypyridin-2(1H)-one | google.comgoogle.com |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pyridinone scaffolds aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. researchgate.net While specific studies on this compound are not prevalent, principles applied to related heterocyclic compounds offer a clear pathway for greener synthesis.

A key aspect of green chemistry is the use of alternative solvents to replace volatile and hazardous organic compounds. researchgate.net Ionic liquids (ILs) are a promising class of solvents for this purpose, characterized by negligible vapor pressure, non-flammability, and high thermal stability. springerprofessional.de Pyridinium-based ionic liquids, in particular, have been synthesized and used as co-solvents in reactions, demonstrating their potential to create safer reaction environments. mdpi.comfrontiersin.org For instance, the addition of the ionic liquid [C6Py]Br has been shown to increase the hydrolytic activity of lipase (B570770) in a methanol (B129727) system, showcasing how ILs can enhance biochemical reactions that could be part of a synthetic route. frontiersin.org The synthesis of ILs can also be approached from a green perspective by utilizing renewable resources like amino acids and furfural (B47365). rsc.org

Another green strategy involves replacing traditional oxidants with more benign alternatives, often in conjunction with efficient catalysts. In syntheses related to complex molecules containing pyridine rings, such as Omeprazole, a combination of hydrogen peroxide (H₂O₂) and a heteropolyacid catalyst (H₃PW₁₂O₄₀) has been used for selective oxidation. nih.gov This method is considered green as it avoids the use of more hazardous oxidizing agents and can be adopted for larger-scale production. nih.gov Similarly, a method for preparing nicosulfuron, which involves a dimethoxy pyrimidine (B1678525) moiety, is noted for its adherence to green chemistry principles by using mild reaction conditions, resulting in high purity and yield with low toxicity. chim.it

These examples demonstrate that the principles of green chemistry are readily applicable to the synthesis of complex heterocyclic compounds. The use of ionic liquids as recyclable solvents and the application of environmentally benign catalyst systems are viable strategies to develop a more sustainable synthesis for this compound.

| Green Chemistry Approach | Principle | Potential Benefit in Synthesis | Relevant Finding |

| Ionic Liquids (ILs) as Solvents | Safer Solvents & Auxiliaries | Reduced volatility, non-flammability, potential for recycling, and enhanced reaction rates or enzyme stability. springerprofessional.de | Pyridinium-based ILs can be synthesized and used as co-solvents to improve enzyme stability and activity. mdpi.comfrontiersin.org |

| Heteropolyacid Catalysis | Catalysis | High efficiency and selectivity, allowing the use of benign oxidants like H₂O₂. Reduces waste from stoichiometric reagents. | H₃PW₁₂O₄₀ with H₂O₂ provides an efficient and selective oxidation method for the final step in Omeprazole synthesis. nih.gov |

| Renewable Feedstocks | Use of Renewable Feedstocks | Reduces reliance on petrochemical sources for starting materials and solvents. | Pyridinium zwitterions and ionic liquids can be synthesized from renewable resources like furfural and amino acids. rsc.org |

| Process Intensification | Atom Economy / Waste Prevention | Mild reaction conditions and avoiding intermediate separation can reduce energy consumption and waste. chim.it | A synthesis for a related dimethoxy pyrimidine compound features mild conditions, high yield, and no intermediate separation. chim.it |

Flow Chemistry Applications in Synthesis

Flow chemistry, utilizing microreactors or packed-bed reactors, offers significant advantages for the synthesis of heterocyclic compounds, including pyridones. rsc.org This technology provides superior control over reaction parameters such as temperature and residence time, enhanced heat and mass transfer, and improved safety, particularly when dealing with hazardous reagents or exothermic reactions. rsc.orgshd-pub.org.rs

The synthesis of substituted 2-pyridones has been successfully demonstrated in continuous flow microreactor systems. diva-portal.org For instance, various 3-cyano-4-methyl-2-pyridones have been synthesized at room temperature with reaction times of less than 10 minutes, achieving satisfactory yields. diva-portal.org This highlights the potential for rapid optimization and production. Another study details an efficient and scalable flow process for thiazolo ring-fused 2-pyridones, which overcomes the challenges of gas evolution and the need for excess reagents often encountered in batch synthesis. beilstein-journals.org

Flow microreactors also enable reactions that are difficult to control in batch processes. A method for synthesizing disubstituted pyridines from dibromopyridines has been developed that uses a flow system to perform Br/Li exchange without the need for cryogenic temperatures, which are typically required for such reactions in batch. shd-pub.org.rs This is achieved through precise temperature control and short residence times, preventing the decomposition of thermally unstable intermediates. shd-pub.org.rs The ability to telescope multiple steps, including metalation, zincation, and cross-coupling reactions, into a single continuous sequence further showcases the power of this technology for creating complex functionalized heterocycles.

Although a specific flow synthesis for this compound has not been documented, the successful application of flow chemistry to a variety of structurally similar pyridines and pyridones provides a strong precedent. rsc.orgdiva-portal.org The benefits of increased efficiency, safety, and scalability make it a highly attractive approach for the future synthesis of this compound and its derivatives. springerprofessional.de

Stereoselective Synthesis of Chiral this compound Derivatives

While this compound is an achiral molecule, its derivatives can possess stereogenic centers, which are crucial for applications in medicinal chemistry. The development of stereoselective synthetic methods is therefore essential for accessing enantiomerically pure derivatives.

Another powerful approach is asymmetric catalysis. For pyridine derivatives, catalytic asymmetric N-oxidation has been shown to produce chiral pyridine N-oxides with high enantiomeric excess. This method could be adapted to create chiral precursors for further functionalization.

Biocatalysis offers a highly selective method for creating chiral molecules. In the synthesis of Esomeprazole, the (S)-enantiomer of Omeprazole, engineered monooxygenase polypeptides are used to perform a highly stereoselective sulfoxidation of a sulfide (B99878) precursor that contains a 3,5-dimethyl-4-methoxypyridine moiety. This enzymatic approach achieves high enantiomeric excess and represents a green and efficient alternative to traditional chemical asymmetric oxidation. Given the structural similarity, a similar biocatalytic approach could potentially be developed for the stereoselective functionalization of derivatives of this compound.

The synthesis of complex flavonoid analogues for use as influenza endonuclease inhibitors also provides insight. In these syntheses, 3-hydroxypyridin-2(1H)-one moieties are incorporated as bioisosteres, highlighting the importance of this chiral scaffold in drug design.

| Stereoselective Strategy | Description | Example Application |

| Chiral Pool Synthesis | Incorporation of a readily available, enantiopure starting material early in the synthetic sequence. | A process for a complex pyridinone derivative uses (2R)-2-aminobutanoic acid as a chiral starting material to define the stereochemistry of the final product. |

| N-Alkylation with Chiral Reagent | The pyridinone nitrogen is alkylated with an enantiopure electrophile to introduce a stereocenter. | A 4-bromo-5-methoxypyridin-2(1H)-one is reacted with chiral tert-butyl 2-bromobutanoate. |

| Asymmetric Biocatalysis | Use of an enzyme to catalyze a stereoselective transformation. | Engineered monooxygenase polypeptides are used for the stereoselective oxidation of a sulfide to produce (S)-omeprazole (Esomeprazole) in high enantiomeric excess. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction on a prochiral substrate. | Aspartic acid-derived peracids can be used for the catalytic, asymmetric N-oxidation of pyridines to generate optically enriched pyridine N-oxides. |

Scale-Up Considerations and Process Chemistry Challenges for Research-Scale Production

Scaling up the synthesis of a complex molecule like this compound from the bench to research-scale (e.g., kilogram scale) production presents numerous challenges that must be addressed through careful process chemistry.

Control of reaction conditions becomes critical during scale-up. In the synthesis of a methyl 2-bromo-6-methoxyisonicotinate, the water content in the solvent had to be strictly controlled to below 0.03% to prevent a saponification side reaction. Similarly, in a patented process for a pyridinone derivative, a specific dosing strategy is employed during a coupling reaction to avoid the formation of side products. The choice of solvent is also crucial; a demethylation reaction was performed in 2-propanol at reflux, as this solvent choice allowed for a more convenient work-up procedure on a larger scale.

Purification is another major hurdle. The development of robust crystallization methods is often necessary to achieve high purity and, if applicable, to perform enantiomeric enrichment. In one case, a crude α-hydroxy acid with moderate enantiomeric excess was purified via crystallization with a chiral amine to yield the desired enantiopure ammonium (B1175870) salt. The final purification of the active compound frequently involves recrystallization from a specific solvent or solvent mixture, followed by controlled drying procedures to yield the final product with the required specifications.

The table below outlines a hypothetical scale-up process for a related pyridinone intermediate, illustrating the typical parameters that must be defined and controlled.

| Process Step | Reactants | Solvent/Reagents | Key Parameters & Challenges | Scale Example |

| Bromination | 2,6-Dihydroxyisonicotinic acid | PBr₅ / POBr₃ | Handling of corrosive and moisture-sensitive phosphorus reagents; control of exotherm; safe quenching. | Kilogram scale. |

| Esterification | 2,6-Dibromoisonicotinic acid | Methanol / H₂SO₄ | Control of reaction temperature; removal of water to drive equilibrium; potential for side reactions. | Crude product from previous step. |

| Methoxylation | Methyl 2,6-dibromoisonicotinate | Sodium Methoxide / MeTHF | Strict control of water content (<0.03%) to prevent saponification; temperature control (60 °C). | MeTHF solution from previous step. |

| Purification | Crude Methyl 2-bromo-6-methoxyisonicotinate | Isopropanol | Development of a robust recrystallization protocol to achieve high purity (>99%); control of cooling rate; efficient filtration and drying. | 0.90 kg crude recrystallized from 5.0 L isopropanol. |

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 3,5 Dimethoxypyridin 2 1h One

Electrophilic Aromatic Substitution Reactions on the Pyridinone Core

The pyridinone ring in 3,5-Dimethoxypyridin-2(1H)-one possesses a nuanced reactivity towards electrophilic aromatic substitution (EAS). The two methoxy (B1213986) groups at the C3 and C5 positions are strong activating groups, directing electrophiles to the ortho and para positions. ambeed.com Conversely, the pyridine (B92270) nitrogen and the carbonyl group of the pyridinone are deactivating. The electron-rich nature of the pyridine ring, enhanced by the methoxy groups, generally makes it susceptible to EAS reactions such as nitration, halogenation, and sulfonation. ambeed.comambeed.com

Theoretical studies on pyridine derivatives indicate that EAS reactions typically proceed through a two-step mechanism involving the formation of a cationic tetrahedral intermediate. researchgate.net For this compound, the most probable sites for electrophilic attack are the C4 and C6 positions, which are ortho and para to the activating methoxy groups. The regioselectivity of these reactions can be controlled by the choice of reagents and reaction conditions, with solid acid catalysts like zeolites sometimes favoring para-substitution. researchgate.net Related dimethoxypyridine compounds are known to undergo EAS, suggesting similar reactivity for the title compound. smolecule.comevitachem.com

Nucleophilic Addition and Substitution Reactions of this compound

Nucleophilic reactions on the this compound scaffold can occur at several sites. While the methoxy groups on a pyridine ring are generally resistant to nucleophilic substitution, they can be displaced under harsh conditions or when the ring is sufficiently activated by electron-withdrawing groups. ntu.edu.sg For instance, nucleophilic amination has been demonstrated on methoxypyridines using reagents like sodium hydride-lithium iodide systems. ntu.edu.sg

The pyridinone ring itself is susceptible to nucleophilic attack. During the photosensitized oxygenation of the related 3-methoxy-2-pyridone, nucleophilic addition of an alcohol solvent to an endoperoxide intermediate has been observed. clockss.org This suggests that the C6 and C4 positions of the pyridinone ring can be attacked by nucleophiles, particularly if an unstable intermediate is formed. The carbonyl carbon of the pyridinone is also an electrophilic center and can be a target for nucleophilic addition.

Redox Chemistry and Electrochemical Behavior of this compound

The redox chemistry of this compound is not extensively documented, but can be inferred from its functional groups and related structures. The pyridinone ring can undergo reduction. The methoxy groups are generally stable to typical reducing agents but can be involved in oxidative processes, such as oxidative demethylation. researchgate.net

Studies on iridium(III) complexes containing a related 2',6'-dimethoxy-4-methyl-2,3'-bipyridine ligand provide insight into the electrochemical stability of the dimethoxypyridine moiety. These complexes exhibit high highest occupied molecular orbital (HOMO) energy levels (around -5.4 to -5.6 eV), indicating a susceptibility to oxidation, which is consistent with the electron-rich nature of the dimethoxy-substituted ring. rsc.org The electrochemical properties are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). rsc.org

Photochemical Transformations and Photoreactivity of this compound

The photoreactivity of 2-pyridones is a well-studied area, and this compound is expected to exhibit similar behavior. A key photochemical transformation is the photosensitized oxygenation that occurs upon irradiation in the presence of a sensitizer (B1316253) like Methylene Blue and oxygen. clockss.org This reaction is proposed to proceed through a [4+2] cycloaddition of singlet oxygen with the pyridone ring system to form an unstable endoperoxide intermediate. clockss.org

In the case of 3-methoxy-2-pyridone, this endoperoxide intermediate is not isolated but undergoes further transformation. clockss.org The presence of the methoxy group at the 3-position directs the nucleophilic attack of a solvent molecule, such as methanol (B129727), leading to the formation of a stable 3,3-dimethoxypyridine-2,6(1H,3H)-dione product. clockss.org This reactivity highlights a potential pathway for the functionalization of the pyridinone core under photochemical conditions. Furthermore, iridium complexes featuring dimethoxy-bipyridine ligands are known to be photoactive, showing intense phosphorescence upon UV irradiation. rsc.org

Table 1: Photoreactivity of a Substituted 2-Pyridone

| Reactant | Conditions | Proposed Intermediate | Product |

|---|

Thermal Stability and Chemical Degradation Pathways (e.g., demethylation reactions)

The thermal stability of the dimethoxypyridine structure is generally high. Iridium complexes containing a dimethoxy-bipyridine ligand have shown high thermal stability, with decomposition temperatures recorded at approximately 350-384 °C in thermogravimetric analysis (TGA). rsc.org This stability is attributed to strong intermolecular interactions within the crystal lattice. rsc.org

A primary chemical degradation pathway for this compound is demethylation. google.commdpi.com This reaction involves the cleavage of one or both O-methyl bonds to form the corresponding hydroxypyridinone derivatives. This transformation is often intentional in synthetic chemistry to unmask a reactive hydroxyl group. Various reagents can effect this transformation, with differing selectivities. For example, a combination of lithium chloride and p-toluenesulfonic acid in DMF is a mild and high-yielding method for selective demethylation. mdpi.com Stronger Lewis acids like boron tribromide (BBr₃) are also commonly used, though they can sometimes lead to lower yields or the formation of byproducts. mdpi.com In some cases, unexpected demethylation can occur as a side reaction during other transformations, such as dehydrogenation with DDQ or chloranil. researchgate.netresearchgate.net

Table 2: Reagents and Conditions for Demethylation of Methoxypyridines

| Reagent(s) | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Lithium Chloride, p-Toluenesulfonic acid | DMF | 120 °C | 90% | mdpi.com |

| Boron Tribromide (BBr₃) | DCM | -75 °C to -20 °C | 15% | mdpi.com |

| Lithium Chloride, p-Toluenesulfonic acid | 2-Propanol | Reflux | Excellent | google.com |

Reaction Mechanisms and Intermediate Characterization

Understanding the reaction mechanisms of this compound is key to controlling its transformations. As discussed, several key mechanisms are operative:

Electrophilic Aromatic Substitution (EAS): This proceeds via a two-step mechanism. The initial attack by an electrophile forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. researchgate.net A subsequent deprotonation step restores the aromaticity of the ring. researchgate.net

Photosensitized Oxygenation: This reaction is believed to involve an unstable endoperoxide intermediate formed from a [4+2] cycloaddition between the pyridone diene system and singlet oxygen. clockss.org Characterization of this intermediate is difficult due to its transient nature, and its existence is inferred from the final products formed via subsequent reactions like solvent addition. clockss.org

Nucleophilic Aromatic Substitution (SₙAr): In cases where a leaving group is present and the ring is activated, nucleophilic substitution can occur via a Meisenheimer complex intermediate. Alternatively, under very strong basic conditions, a pyridyne intermediate could be formed. ntu.edu.sg

Demethylation: Acid-catalyzed demethylation typically involves the protonation of the methoxy oxygen, followed by nucleophilic attack on the methyl group by a counter-ion (e.g., a halide), with the hydroxypyridine as the leaving group. With reagents like BBr₃, the reaction proceeds through the formation of a Lewis acid-base adduct.

Coordination Chemistry of this compound (e.g., with metal ions)

The structure of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. google.com It possesses multiple potential donor sites: the nitrogen atom of the pyridine ring, the exocyclic carbonyl oxygen, and the oxygen atoms of the two methoxy groups. The most common coordination mode for 2-pyridone ligands involves chelation through the pyridyl nitrogen and the carbonyl oxygen, forming a stable six-membered ring with a metal center. osti.gov

The presence of the methoxy groups can influence the electronic properties and steric profile of the resulting metal complex. Dimethoxypyridine moieties have been incorporated into more complex ligand systems for transition metals like ruthenium and iridium. rsc.orgevitachem.com These complexes have applications in areas such as catalysis and materials science. rsc.orgevitachem.com The ability of pyridine derivatives to coordinate with metal ions is also crucial in biological contexts, for example, in the binding of inhibitors to the active sites of metalloenzymes. osti.govcymitquimica.com

Advanced Spectroscopic and Mechanistic Analytical Investigations of 3,5 Dimethoxypyridin 2 1h One

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis and Intermolecular Interactions

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the solution-state structure and dynamics of molecules like 3,5-Dimethoxypyridin-2(1H)-one. Analysis of the 1H NMR spectrum provides information on the electronic environment of the protons, while 13C NMR reveals details about the carbon skeleton.

Detailed Research Findings:

While specific high-resolution NMR studies focused solely on the conformational analysis and intermolecular interactions of this compound are not extensively detailed in the provided search results, general principles of NMR analysis can be applied. The chemical shifts of the methoxy (B1213986) groups and the pyridinone ring protons would be sensitive to their spatial arrangement and any intermolecular hydrogen bonding. For instance, in a dimeric state, a downfield shift of the N-H proton would be expected. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be instrumental in determining through-space proximities between protons, offering insights into the preferred conformation of the methoxy groups relative to the pyridinone ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H4 | 6.13 | d |

| H6 | 7.03 | d |

| OCH₃ (C3) | 3.79 | s |

| OCH₃ (C5) | 3.71 | s |

| NH | 12.18 | s |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its hydrogen bonding networks.

Detailed Research Findings:

For this compound, the IR spectrum is expected to show characteristic absorption bands for the C=O (carbonyl) stretching, N-H stretching, C-O (methoxy) stretching, and C=C stretching of the pyridinone ring. The position and shape of the N-H and C=O bands can be particularly informative about the extent and nature of hydrogen bonding. In the solid state, where intermolecular hydrogen bonding is significant, the N-H stretching vibration would appear as a broad band at a lower frequency compared to the gas phase or a dilute solution in a non-polar solvent. Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the molecule and the C=C bonds within the ring.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Typical IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |

| N-H Stretch (H-bonded) | 3200-2500 (broad) | 3200-2500 |

| C-H Stretch (aromatic/vinyl) | 3100-3000 | 3100-3000 |

| C-H Stretch (aliphatic) | 3000-2850 | 3000-2850 |

| C=O Stretch | 1700-1630 | 1700-1630 |

| C=C Stretch | 1650-1550 | 1650-1550 |

| C-O Stretch (methoxy) | 1275-1200, 1075-1020 | Not typically strong |

Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Detailed Research Findings:

In the mass spectrum of this compound, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (155.15 g/mol ). The fragmentation of this compound under electron ionization (EI) would likely involve the loss of methyl radicals (•CH3) from the methoxy groups, leading to fragment ions at m/z 140 and m/z 125. Another plausible fragmentation pathway is the loss of a carbon monoxide (CO) molecule from the pyridinone ring, a common fragmentation for such cyclic carbonyl compounds. Isotopic labeling studies, for instance, by replacing the hydrogen atoms of the methoxy groups with deuterium, would allow for the confirmation of these fragmentation pathways by observing the corresponding mass shifts in the fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z | Proposed Structure/Loss |

| [M]+• | 155 | Molecular Ion |

| [M - •CH₃]+ | 140 | Loss of a methyl radical |

| [M - 2(•CH₃)]+ | 125 | Loss of two methyl radicals |

| [M - CO]+• | 127 | Loss of carbon monoxide |

| [M - •CH₃ - CO]+ | 112 | Sequential loss of a methyl radical and CO |

X-ray Crystallography and Solid-State Structural Investigations for Detailed Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings:

While a specific crystal structure for this compound was not found in the provided search results, related structures, such as that of citrazinic acid, indicate that pyridinone rings tend to form hydrogen-bonded dimers in the solid state. It is highly probable that this compound would also crystallize in a hydrogen-bonded dimeric form, with the N-H group of one molecule interacting with the C=O group of a neighboring molecule. The planarity of the pyridinone ring and the orientation of the methoxy groups relative to the ring would also be key features revealed by an X-ray crystallographic study.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization of Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules, which are non-superimposable on their mirror images.

Detailed Research Findings:

This compound itself is an achiral molecule and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for example, by derivatization at the nitrogen atom with a chiral substituent, the resulting derivative would be chiral. The CD spectrum of such a derivative would provide information about the absolute configuration of the newly formed stereocenter and could also be sensitive to the conformation of the molecule in solution.

Advanced Hyphenated Analytical Techniques (e.g., LC-MS/MS for reaction monitoring)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for monitoring the progress of chemical reactions.

Detailed Research Findings:

Computational Chemistry and Theoretical Modeling of 3,5 Dimethoxypyridin 2 1h One

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of 3,5-Dimethoxypyridin-2(1H)-one. These methods provide a detailed picture of the electron distribution within the molecule, which is crucial for predicting its reactivity.

Electronic Structure: The electronic structure of this compound is characterized by the pyridinone ring and the two methoxy (B1213986) substituents. The lone pairs on the oxygen and nitrogen atoms, as well as the π-system of the ring, are key features. DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Reactivity Predictions: The calculated HOMO and LUMO distributions indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the electron-rich oxygen and nitrogen atoms are potential sites for electrophilic attack, while the electron-deficient carbon atoms in the ring might be susceptible to nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, also derived from quantum chemical calculations, visually represent the electron density distribution and highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further aiding in the prediction of reactive sites.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations provide valuable information about its conformational flexibility and the influence of the surrounding solvent.

Conformational Space Exploration: The methoxy groups attached to the pyridinone ring have rotational freedom, leading to various possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is essential for understanding how the molecule's shape can influence its interactions with other molecules.

Solvent Effects: The properties and behavior of this compound can be significantly affected by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between the solute molecule and the solvent molecules (e.g., water, ethanol). These simulations can reveal how the solvent influences the conformational preferences and the accessibility of different reactive sites on the molecule.

Docking Studies and Molecular Modeling of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein or enzyme. While specific target interactions for this compound are not extensively documented in public literature, the methodology remains a key tool for hypothetical explorations of its potential biological activity.

In a hypothetical docking study, this compound would be placed in the binding site of a target protein. The docking algorithm would then sample a large number of possible conformations and orientations of the ligand within the binding site, calculating the binding energy for each pose. The results would indicate the most likely binding mode and provide an estimate of the binding affinity. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) Modeling of this compound Derivatives

QSPR and QSAR models are statistical methods used to correlate the chemical structure of a series of compounds with their physical properties (QSPR) or biological activities (QSAR). For derivatives of this compound, these models can be valuable for predicting the properties and activities of new, unsynthesized compounds.

To build a QSPR or QSAR model, a set of derivatives with known properties or activities is required. Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties), are calculated for each compound. Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that relates the descriptors to the observed property or activity. These models can guide the design of new derivatives with improved characteristics.

Reaction Pathway Energetics and Transition State Analysis using Computational Methods

Computational methods can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway.

Reaction Pathway Energetics: The potential energy surface for a reaction can be calculated, showing the energy changes as the reaction progresses. This allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. Lower activation energies correspond to faster reaction rates.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate. Computational methods can be used to determine the geometry and electronic structure of the transition state. This information is crucial for understanding the detailed mechanism of the reaction and can provide insights into how to control the reaction outcome.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state of a molecule. By partitioning the crystal space into regions associated with each molecule, the Hirshfeld surface can be generated.

The surface is colored according to different properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, suggesting strong interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas correspond to contacts around the van der Waals separation.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For this compound, this analysis would reveal the nature and extent of interactions such as hydrogen bonding (if applicable), C-H···O interactions, and π-π stacking, which govern the packing of the molecules in the crystal lattice.

Biomolecular Interactions and Mechanistic Studies of 3,5 Dimethoxypyridin 2 1h One

Subcellular Localization and Intracellular Trafficking Studies (in vitro)In vitro studies detailing the subcellular localization or intracellular trafficking of 3,5-Dimethoxypyridin-2(1H)-one have not been found.

Due to the absence of specific research data for this compound, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline is not feasible at this time. To do so would require speculation or the presentation of information on unrelated compounds, which would not meet the requirements of your request.

Research on DNA Interactions of this compound Metal Complexes Currently Unavailable

Despite a thorough search of available scientific literature, no specific studies detailing the biomolecular interactions, particularly DNA binding and photocleavage activities, of metal complexes involving this compound or its derivatives have been identified.

The field of bioinorganic chemistry extensively investigates the interactions of metal complexes with biological macromolecules. These studies are crucial for the development of new therapeutic agents and molecular probes. A significant area of this research focuses on how metal complexes bind to DNA and, in some cases, induce cleavage upon light activation, a process known as photocleavage. These interactions can occur through various modes, including intercalation, groove binding, and electrostatic interactions, and are influenced by the nature of the metal ion and the surrounding ligands.

However, it appears that this compound has not yet been a focus of such investigations within the scientific community, or at least, the findings are not publicly accessible. While numerous studies have been published on the DNA binding and photocleavage properties of metal complexes with other pyridine-based ligands, the specific derivative this compound is not featured in the available research literature concerning its coordination to metal ions and subsequent interaction with DNA.

Therefore, it is not possible to provide an article on the "" with the specified subsection on "DNA Binding and Photocleavage Studies of Metal Complexes involving this compound Derivatives" due to the absence of primary research data on this specific compound.

Further research would be required to synthesize and characterize metal complexes of this compound and to subsequently investigate their potential interactions with DNA. Such studies would be a novel contribution to the field.

Research Applications and Emerging Potentials of 3,5 Dimethoxypyridin 2 1h One in Chemical Biology and Medicinal Chemistry Research

3,5-Dimethoxypyridin-2(1H)-one as a Chemical Probe for Biological Systems

While direct studies characterizing this compound as a chemical probe are not extensively documented, the broader class of 3,5-disubstituted pyridin-2(1H)-ones has been utilized to investigate complex biological systems, thereby demonstrating the potential of this structural class. Chemical probes are small molecules used to study and manipulate biological processes and targets. Research into novel analgesics has employed a series of 3,5-disubstituted pyridin-2(1H)-ones to probe the physiological mechanisms underlying inflammatory and neuropathic pain. nih.gov

In these studies, systematic structural modifications on the pyridin-2(1H)-one core allowed researchers to explore structure-activity relationships (SAR) and identify compounds with potent anti-allodynic effects in animal models of pain. nih.gov By evaluating how different substituents at the 3 and 5 positions affect analgesic activity, these compounds serve as probes to understand the molecular requirements for interacting with biological targets involved in pain signaling. This line of research confirms that the 3,5-disubstituted pyridin-2(1H)-one framework is of significant interest for developing new chemical agents to enhance the understanding of pain physiology. nih.gov

Utilization in Scaffold-Based Compound Discovery Research

The pyridin-2(1H)-one ring is considered a versatile and privileged scaffold for the design of new therapeutic agents. nih.govnih.gov Its amenability to chemical modification allows for the systematic development of compound libraries to explore structure-activity relationships and optimize for potency and selectivity against various biological targets. nih.gov Scaffold-based discovery leverages a common molecular core, decorating it with diverse functional groups to generate novel drug-like molecules.

A compelling example of this approach is the development of 3,5-disubstituted pyridin-2(1H)-one derivatives as potential analgesics. nih.gov In a study focused on treating inflammatory pain, researchers synthesized a series of analogs based on a lead compound, 3-(indol-4-yl)-5-(pyridin-4-ylamino)pyridin-2(1H)-one, which had demonstrated a potent anti-allodynic effect. nih.gov By modifying the substituents at the 3 and 5 positions, the study aimed to improve the compound's efficacy. The research confirmed the value of the 3,5-disubstituted pyridin-2(1H)-one scaffold, with several new derivatives showing significant activity. Notably, an O-methylated derivative, a methoxypyridine, yielded the most promising outcome, with an 85% inhibition of capsaicin-induced mechanical allodynia. nih.gov This highlights the utility of the scaffold in generating compounds with enhanced biological activity for pain treatment. nih.gov

| Compound | Core Scaffold | Substitutions | Biological Effect | Inhibition of Mechanical Allodynia (%) |

|---|---|---|---|---|

| Compound B | Pyridin-2(1H)-one | 3-(indol-4-yl), 5-(pyridin-4-ylamino) | Potent anti-allodynic effect | 56% |

| Compound 36 | Pyridin-2(1H)-one | O-methylated derivative | Enhanced analgesic effect | 85% |

Integration into Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments (typically <300 Da) for weak but efficient binding to a biological target. mdpi.com These initial hits are then optimized and grown into more potent, drug-like molecules. The pyridinone core is considered a privileged fragment in FBDD due to its desirable physicochemical properties, including its capacity for dual hydrogen-bond donation and acceptance and its rigid structure that provides clear vectors for chemical elaboration. nih.govnih.gov

Molecules like this compound fit the profile of an ideal fragment. Its relatively simple structure, combined with the defined substitution pattern of the methoxy (B1213986) groups, provides a well-defined starting point for a fragment-to-lead campaign. The pyridinone core can establish key interactions with a target protein, while the methoxy groups can be modified or replaced to explore surrounding binding pockets and improve affinity and selectivity. The wide application of the pyridinone scaffold in fragment-based design highlights its potential to serve as a foundational piece in constructing novel inhibitors for a range of targets, including kinases and enzymes involved in viral replication. nih.gov

Applications in Advanced Materials Science Research (e.g., fluorescent molecules)

In the field of materials science, there is a continuous search for novel organic fluorophores for applications in sensing, imaging, and optoelectronics. While specific studies on the fluorescent properties of this compound are not prominent in the literature, related heterocyclic systems are known to exhibit useful photophysical characteristics. For instance, various derivatives of 1,2-dihydropyridines (1,2-DHPs) have been designed and synthesized as new fluorophores. nih.gov These compounds have shown promise in biological imaging, with some exhibiting enhanced emission intensity and the ability to selectively stain mitochondria in cancer cell lines. nih.gov

Furthermore, other complex heterocyclic systems that incorporate pyridine (B92270) or pyrazole (B372694) moieties have been shown to be highly fluorescent, with their emission properties being tunable through chemical modification. nih.govmdpi.com Given that the electronic properties of a heterocyclic ring system are crucial to its fluorescence, the pyridin-2(1H)-one core, in principle, has the potential to be incorporated into larger conjugated systems to create novel dyes. The specific contribution of the 3,5-dimethoxy substitution pattern to the photophysical properties of such a system would require dedicated investigation.

New Methodological Developments Enabled by this compound

Currently, the scientific literature does not prominently feature new synthetic methodologies or chemical processes that are specifically enabled by the use of this compound as a catalyst, reagent, or foundational platform. Research has focused more on the synthesis of various substituted pyridinone derivatives and the evaluation of their biological potential rather than the use of a specific derivative like this compound to enable new types of chemical reactions or analytical methods.

Concluding Perspectives and Future Research Trajectories for 3,5 Dimethoxypyridin 2 1h One

Summary of Key Academic Research Achievements

While dedicated studies on 3,5-Dimethoxypyridin-2(1H)-one are scarce, the academic achievements for the parent 2-pyridone scaffold provide a strong foundation for future work. Research has firmly established that 2-pyridone derivatives exhibit a wide spectrum of biological effects, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govnih.govresearchgate.net Synthetic chemists have developed numerous methodologies for constructing the 2-pyridone ring, ranging from classical condensation reactions to modern transition-metal-catalyzed C-H functionalization. nih.govclockss.orgiipseries.org These established routes offer viable starting points for the efficient synthesis of this compound and its analogs. Furthermore, structure-activity relationship (SAR) studies on related 3,5-disubstituted pyridin-2(1H)-ones have demonstrated that modifications at these positions are critical for tuning biological activity, particularly in the context of developing novel analgesics. nih.govnih.gov

Identification of Unexplored Chemical Space and Synthetic Challenges

The true potential of this compound lies in the systematic exploration of its chemical space. The existing methoxy (B1213986) groups serve as handles for further functionalization or as electronic modulators for reactions elsewhere on the ring. Key unexplored areas include the derivatization of the C4 and C6 positions, as well as the N1 position.

Synthetic Challenges: A primary challenge will be achieving regioselective functionalization, particularly at the C4 and C6 positions, given the directing influence of the existing substituents. researchgate.netphys.org Developing novel synthetic methods that can overcome these inherent reactivity patterns is crucial. ubc.caresearchgate.net Another challenge lies in the potential for O-alkylation versus N-alkylation, which will require careful control of reaction conditions.

Below is a table outlining potential avenues for exploring the chemical space of this compound.

| Position for Derivatization | Potential Functional Groups/Reactions | Rationale and Desired Outcomes |

| N1 | Alkylation, Arylation, Acylation | Modulate solubility, lipophilicity, and steric bulk; introduce pharmacophores. |

| C4 | Halogenation, Nitration, Friedel-Crafts | Introduce handles for cross-coupling reactions (e.g., Suzuki, Sonogashira) to build complex scaffolds. |

| C6 | Metal-catalyzed C-H activation, Lithiation | Direct introduction of aryl, alkyl, or other functional groups to expand structural diversity. |

| O-CH₃ (Positions 3, 5) | O-demethylation followed by re-alkylation/arylation | Create libraries of ether or ester analogs; explore hydrogen-bonding capabilities of resulting hydroxyl groups. |

Directions for Advanced Computational and Theoretical Studies

Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental work. Advanced theoretical studies can provide deep insights into its structure, reactivity, and potential biological interactions.

Tautomerism Studies: An essential area of investigation is the keto-enol tautomerism between this compound and its 2-hydroxy-3,5-dimethoxypyridine form. Ab initio and Density Functional Theory (DFT) calculations can accurately predict the relative stabilities of these tautomers in different environments (gas phase, various solvents), which is critical for understanding its chemical behavior and biological interactions. ku.dkwayne.edu

QSAR and Molecular Docking: Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be employed to correlate the structural features of a library of this compound derivatives with their predicted biological activity. tandfonline.comnih.govresearchgate.net Molecular docking simulations can then be used to predict the binding modes of these compounds with specific biological targets, such as protein kinases, helping to rationalize observed activities and design more potent inhibitors. tandfonline.com

The following table summarizes key computational approaches and their potential applications.

| Computational Method | Research Objective | Predicted Outcomes |

| Density Functional Theory (DFT) | Investigate electronic structure, tautomeric equilibrium, and reaction mechanisms. | Optimized geometries, vibrational frequencies, relative energies of tautomers, transition state energies for synthetic reactions. |

| QSAR (Quantitative Structure-Activity Relationship) | Predict the biological activity of novel derivatives based on molecular descriptors. | Statistically robust models correlating structure with activity (e.g., inhibitory concentration). researchgate.netrsc.org |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound when bound to a biological target. | Information on binding stability, conformational changes, and key protein-ligand interactions over time. |

Opportunities for Elucidating Novel Biological Mechanisms

The 2-pyridone scaffold is known to interact with a variety of biological targets. The specific substitution pattern of this compound provides an opportunity to explore novel or selective mechanisms of action.

Kinase Inhibition: Many pyridone-containing molecules function as kinase inhibitors by interacting with the ATP-binding site. nih.govtandfonline.com The methoxy groups of this compound could be oriented to form key hydrogen bonds or hydrophobic interactions within a kinase active site. Screening against a panel of kinases, such as PIM-1 kinase or Apoptosis signal-regulating kinase 1 (ASK1), could reveal selective inhibitory activity. tandfonline.comresearchgate.netmdpi.com

Antiviral and Antimicrobial Activity: Pyridone derivatives have shown promise as antiviral (e.g., anti-HIV) and antifungal agents. nih.gov The compound could be tested against a range of pathogens to identify potential antimicrobial or antiviral leads. The mechanism could involve targeting unique enzymes in these organisms, such as the mitochondrial cytochrome bc1 reductase in fungi. nih.gov

Modulation of Inflammatory Pathways: Given that some 3,5-disubstituted pyridin-2(1H)-ones have shown potent anti-allodynic effects, potentially through inhibition of p38α MAPK, this compound could be investigated for its role in modulating inflammatory signaling pathways. nih.gov

Prospects for the Development of New Research Tools and Methodologies

Beyond its direct therapeutic potential, this compound can serve as a versatile building block for developing new chemical tools and synthetic methods. iipseries.org

Fluorescent Probes: By attaching fluorophores to the pyridone core through the C4 or C6 positions, it may be possible to develop novel fluorescent probes for biological imaging or assays. The intrinsic electronic properties of the dimethoxy-substituted ring could be harnessed to create probes with desirable photophysical properties.

Catalyst and Ligand Development: The pyridone scaffold can be incorporated into ligands for transition metal catalysis. The specific electronic and steric profile of this compound could lead to catalysts with novel reactivity or selectivity.

Methodology Development: The synthesis of complex derivatives from this starting scaffold can drive the development of new synthetic methodologies, particularly in the area of regioselective C-H functionalization of electron-rich heterocyclic systems. mdpi.comrsc.org

Interdisciplinary Research Collaborations and Future Impact in Chemical Sciences

The full potential of this compound can only be realized through interdisciplinary collaboration. openaccessjournals.com

Medicinal Chemistry and Chemical Biology: Collaboration between synthetic organic chemists and biologists will be essential for screening new derivatives, identifying biological targets, and elucidating mechanisms of action. nih.gov

Computational and Experimental Chemistry: A synergistic relationship between computational chemists performing in silico predictions and experimental chemists synthesizing and testing these predictions will accelerate the discovery process. nih.gov

Materials Science: The unique structure of the compound could be leveraged in materials science. For example, its hydrogen bonding capabilities could be exploited in the design of supramolecular assemblies or functional polymers. iipseries.org

The systematic study of this compound has the potential to make a significant impact on the chemical sciences. It could lead to the discovery of new therapeutic agents, the development of innovative research tools, and a deeper fundamental understanding of the structure and reactivity of functionalized heterocyclic systems. mdpi.com

Q & A

Q. What are the common synthetic routes for 3,5-Dimethoxypyridin-2(1H)-one and its derivatives?

- Methodological Answer : The compound and its derivatives are synthesized via:

- Microwave-assisted Biginelli reactions : Using oxalic acid as a catalyst under microwave irradiation (60–80°C, 10–15 min), yielding dihydropyridinones with substituted aryl groups. Ethanol is often used for recrystallization .

- Cross-coupling reactions : For example, Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH (105°C, 12 h). Post-reduction with H₂ or MnO₂ may refine substituents .

- Cyclization strategies : Acetic anhydride and pyridine facilitate cyclization in Kostanecki-Robinson reactions to form fused pyranoquinoxaline derivatives .

Q. How is this compound characterized using spectroscopic and analytical techniques?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm and carbonyl signals at δ 160–170 ppm) .

- FTIR : Confirms carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and methoxy (C-O) at ~1250 cm⁻¹ .

- HRMS : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in derivatives like pyranoquinoxalines .

Q. What solvents and reaction conditions optimize the stability of this compound during synthesis?

- Methodological Answer :

- Solvents : Polar aprotic solvents (DMF, dioxane) enhance solubility for coupling reactions. Ethanol/water mixtures are preferred for recrystallization .

- pH control : Ammonium acetate buffer (pH 6.5) stabilizes intermediates in HPLC-based purity assays .

- Temperature : Microwave-assisted methods reduce decomposition by shortening reaction times (e.g., 80°C for 15 min vs. 24 h conventional heating) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields for this compound derivatives synthesized via divergent pathways?

- Methodological Answer :

- Comparative kinetic studies : Monitor reaction progress (e.g., TLC or HPLC) to identify rate-limiting steps. For example, oxalic acid in microwave reactions accelerates cyclization vs. traditional HCl .

- Byproduct analysis : Use LC-MS to detect impurities (e.g., unreacted boronic acids in cross-coupling) and optimize stoichiometry .

- Computational modeling : DFT calculations predict thermodynamic favorability of pathways (e.g., cyclization vs. dimerization) .

Q. What strategies elucidate the structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Functional group modulation : Introduce electron-withdrawing groups (e.g., -NO₂) or bulky substituents to assess steric effects on binding. For example, 3,4-dimethoxy groups enhance antioxidant activity in dihydropyridinones .

- Biological assays : Pair SAR with assays like:

- DPPH radical scavenging to measure antioxidant capacity .

- SIRT1 inhibition (e.g., IC₅₀ determination via fluorescence-based assays) for anticancer activity .

- Crystallographic docking : Map interactions between derivatives and target proteins (e.g., SIRT1) using PyMOL or AutoDock .

Q. How are reaction byproducts and impurities analyzed in this compound synthesis?

- Methodological Answer :

- Chromatographic separation : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) to resolve byproducts .

- Mass spectrometry : HRMS identifies impurities like unreacted intermediates or oxidation products (e.g., quinazolinone derivatives from over-oxidation) .

- Regulatory compliance : Follow USP guidelines for residual solvent testing (e.g., GC-MS for acetone or DMF traces) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.